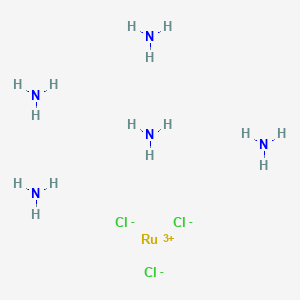
5-Aminohexanenitrile
Overview
Description
5-Aminohexanenitrile is a chemical compound that is widely used in scientific research. It is also known as 6-aminohexanonitrile or 6-aminocapronitrile. The chemical formula of 5-Aminohexanenitrile is C6H12N2, and it has a molecular weight of 112.17 g/mol. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mechanism Of Action
The mechanism of action of 5-Aminohexanenitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic sites in organic compounds. It can also act as a chelating agent, forming coordination complexes with metal ions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Aminohexanenitrile. However, it is known to be toxic to living organisms, including humans. It can cause skin and eye irritation, respiratory problems, and gastrointestinal disturbances.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Aminohexanenitrile in lab experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds. Furthermore, it is relatively easy to synthesize and purify. However, one of the limitations of using 5-Aminohexanenitrile is its toxicity. Researchers must take appropriate precautions when handling this compound to avoid exposure.
Future Directions
There are several future directions for research on 5-Aminohexanenitrile. One area of interest is the development of new synthetic methods for this compound. Researchers are also interested in exploring the potential applications of 5-Aminohexanenitrile in the synthesis of new pharmaceuticals and polymers. Furthermore, there is a need for more research on the toxicity and environmental impact of this compound.
Conclusion:
In conclusion, 5-Aminohexanenitrile is an important building block for the synthesis of various organic compounds. It is widely used in scientific research, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers. Although the mechanism of action and biochemical and physiological effects of this compound are not fully understood, researchers continue to explore its potential applications and future directions for research.
Synthesis Methods
There are several methods for synthesizing 5-Aminohexanenitrile. One of the most common methods involves the reaction of 1,6-hexanediamine with sodium cyanide. The reaction takes place in the presence of a solvent, such as ethanol or water, and a catalyst, such as potassium hydroxide. The product is then purified using various techniques, such as recrystallization or chromatography.
Scientific Research Applications
5-Aminohexanenitrile is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Furthermore, it is used in the synthesis of polymers, such as nylon and polyamides.
properties
IUPAC Name |
5-aminohexanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(8)4-2-3-5-7/h6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLVBCGHGHRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939670 | |
| Record name | 5-Aminohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminohexanenitrile | |
CAS RN |
18300-41-9 | |
| Record name | 5-Aminohexanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINOHEXANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0764Q8625S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[a,o]perylene](/img/structure/B92097.png)







![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)


![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

